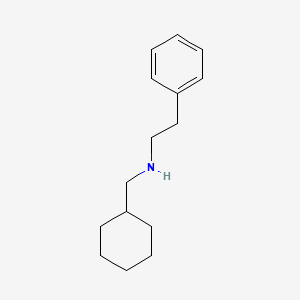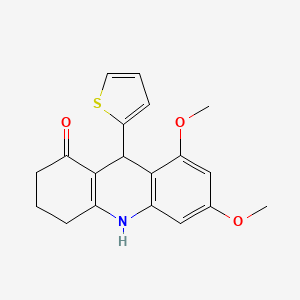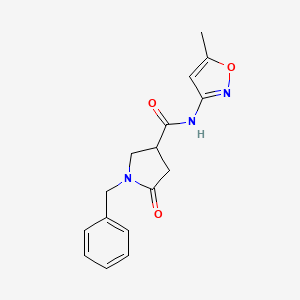![molecular formula C30H31F5N4O4S B15153497 3,4,5-triethoxy-N-({4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153497.png)
3,4,5-triethoxy-N-({4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is a complex organic compound that features a unique combination of pentafluorophenyl and triethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA typically involves multiple steps:
Formation of the Pentafluorophenyl Piperazine Intermediate: This step involves the reaction of 2,3,4,5,6-pentafluorophenylamine with piperazine under controlled conditions to form the pentafluorophenyl piperazine intermediate.
Coupling with Phenyl Isothiocyanate: The intermediate is then reacted with phenyl isothiocyanate to introduce the thiourea moiety.
Introduction of the Triethoxybenzoyl Group: Finally, the compound is reacted with 3,4,5-triethoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives under oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions and hydrogen bonding, while the thiourea moiety can form coordination complexes with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenyl Methanesulfonate: Used as an arylating agent in organic synthesis.
2,3,4,5,6-Pentafluorothiophenol: Known for its strong nucleophilic properties.
2,3,4,5,6-Pentafluorobenzyl Bromide: Utilized in derivatization reactions for analytical purposes.
Uniqueness
1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is unique due to its combination of pentafluorophenyl and triethoxybenzoyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C30H31F5N4O4S |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[[4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C30H31F5N4O4S/c1-4-41-20-15-17(16-21(42-5-2)28(20)43-6-3)29(40)37-30(44)36-18-7-9-19(10-8-18)38-11-13-39(14-12-38)27-25(34)23(32)22(31)24(33)26(27)35/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,36,37,40,44) |
InChI Key |
JCAXTBUOWWJHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)

![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)

![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
![5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153472.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15153483.png)

![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide](/img/structure/B15153488.png)
![5-[2-(2-phenoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153496.png)
![(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15153504.png)
